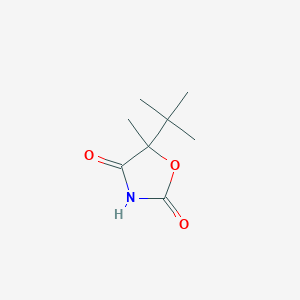
Nitroaltanserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitroaltanserin is a chemical compound that has gained attention in the scientific community for its potential in various research applications. It is a derivative of altanserin, which is a serotonin receptor antagonist. Nitroaltanserin has a nitro group added to its chemical structure, which enhances its binding affinity to serotonin receptors.
Wirkmechanismus
The mechanism of action of nitroaltanserin is based on its ability to bind to serotonin receptors and inhibit their activity. Specifically, it acts as a competitive antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By blocking this receptor, nitroaltanserin can modulate the effects of serotonin on the brain and other tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of nitroaltanserin depend on the specific research application. In general, it has been shown to modulate the activity of serotonin receptors in various tissues, including the brain, heart, and gastrointestinal tract. It has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of nitroaltanserin for lab experiments is its high selectivity and potency as a serotonin receptor antagonist. This allows researchers to study specific aspects of serotonin signaling without interference from other receptors or compounds. However, the use of nitroaltanserin may be limited by its potential toxicity and side effects, which need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the research and development of nitroaltanserin. One area of interest is its potential as a therapeutic agent for various diseases, including neurological disorders, cardiovascular diseases, and cancer. Another area of focus is the development of new derivatives and analogs of nitroaltanserin with improved pharmacological properties. Additionally, the use of nitroaltanserin in combination with other compounds or therapies may enhance its efficacy and reduce its toxicity.
Conclusion:
Nitroaltanserin is a promising compound for scientific research with potential applications in various fields. Its high selectivity and potency as a serotonin receptor antagonist make it a valuable tool for studying the role of serotonin in physiological and pathological processes. Further research is needed to fully understand the biochemical and physiological effects of nitroaltanserin and its potential as a therapeutic agent.
Synthesemethoden
Nitroaltanserin can be synthesized by the nitration of altanserin using nitric acid and sulfuric acid. The reaction takes place at low temperature and yields nitroaltanserin as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Nitroaltanserin has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent and selective antagonist of serotonin receptors, particularly the 5-HT2A receptor. This makes it a valuable tool for studying the role of serotonin receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
3-[2-[4-(4-nitrobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20(15-5-7-17(8-6-15)26(29)30)16-9-11-24(12-10-16)13-14-25-21(28)18-3-1-2-4-19(18)23-22(25)31/h1-8,16H,9-14H2,(H,23,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJOXLNCYXBXRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCN3C(=O)C4=CC=CC=C4NC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557505 |
Source


|
| Record name | 3-{2-[4-(4-Nitrobenzoyl)piperidin-1-yl]ethyl}-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitro-altanserin | |
CAS RN |
139418-53-4 |
Source


|
| Record name | 3-{2-[4-(4-Nitrobenzoyl)piperidin-1-yl]ethyl}-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)






